molecular formula C9H8BrFO B1649960 3-(4-Bromophenyl)-3-fluorooxetane CAS No. 1093878-33-1

3-(4-Bromophenyl)-3-fluorooxetane

Cat. No.: B1649960
CAS No.: 1093878-33-1
M. Wt: 231.06
InChI Key: SQVOYDWWROMJHE-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-fluorooxetane is an organic compound that features a four-membered oxetane ring substituted with a 4-bromophenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3-fluorooxetane typically involves the formation of the oxetane ring followed by the introduction of the bromophenyl and fluorine substituents. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-bromobenzyl alcohol with a fluorinated epoxide in the presence of a strong base can yield the desired oxetane compound.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of efficient catalysts can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3-fluorooxetane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Ring-Opening Reactions: The oxetane ring can be opened under acidic or basic conditions to yield linear products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while ring-opening reactions can produce linear alcohols or ethers.

Scientific Research Applications

3-(4-Bromophenyl)-3-fluorooxetane has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-fluorooxetane involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may be catalyzed by enzymes or other biological molecules. The bromophenyl and fluorine substituents can influence the compound’s reactivity and binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another compound with a bromophenyl group, but with different structural features.

    4-Bromoaniline: Contains a bromine atom on an aniline ring, used in different chemical contexts.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A complex molecule with multiple functional groups, including a bromophenyl moiety.

Uniqueness

3-(4-Bromophenyl)-3-fluorooxetane is unique due to its combination of a four-membered oxetane ring with bromophenyl and fluorine substituents. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-(4-bromophenyl)-3-fluorooxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVOYDWWROMJHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298582
Record name 3-(4-Bromophenyl)-3-fluorooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093878-33-1
Record name 3-(4-Bromophenyl)-3-fluorooxetane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1093878-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-3-fluorooxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-bromophenyl)-3-fluorooxetane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-(4-Bromophenyl)oxetan-3-ol (1.55 g, 6.77 mmol) was taken up in DCM (100 mL) and cooled to −78° C. DAST (1.073 mL, 8.12 mmol) was added and the mixture was stirred at −78° C. for 90 minutes followed by 0° C. for 20 minutes. Saturated NaHCO3 was added and the products extracted into DCM (2×). The combined organic extracts were washed with brine, dried over MgSO4, filtered, and concentrated in vacuo. Purification of the residue by flash silica gel column chromatography (0-10% EtOAc-hexanes) gave the title compound as a yellow oil.
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100 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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